molecular formula C28H42O4S B570490 4,4'-Di-n-octyloxy diphenyl sulfone CAS No. 116763-19-0

4,4'-Di-n-octyloxy diphenyl sulfone

Cat. No.: B570490
CAS No.: 116763-19-0
M. Wt: 474.7
InChI Key: BYZDZGSKOWCLFS-UHFFFAOYSA-N
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Description

4,4'-Di-n-octyloxy diphenyl sulfone is a specialized organic compound of significant interest in advanced materials research. As a derivative of diphenyl sulfone, its structure is characterized by octyloxy chains attached to the phenyl rings, which profoundly influence its physical properties, such as solubility and melting point, making it a valuable building block. Researchers utilize this compound primarily in the development of high-performance polymers, particularly polysulfones and polyethersulfones. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, automotive, and medical device manufacturing. Beyond polymer synthesis, this compound shows potential in the design of liquid crystals, where the long alkyloxy chains can promote ordered mesophases, and in supramolecular chemistry as a scaffold or linker due to its rigid sulfone group and flexible side chains. The sulfone group itself is a strong electron-withdrawing moiety, which can be exploited in the development of materials with specific electronic or optical properties. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

CAS No.

116763-19-0

Molecular Formula

C28H42O4S

Molecular Weight

474.7

IUPAC Name

1-octoxy-4-(4-octoxyphenyl)sulfonylbenzene

InChI

InChI=1S/C28H42O4S/c1-3-5-7-9-11-13-23-31-25-15-19-27(20-16-25)33(29,30)28-21-17-26(18-22-28)32-24-14-12-10-8-6-4-2/h15-22H,3-14,23-24H2,1-2H3

InChI Key

BYZDZGSKOWCLFS-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCCCCCCCC

Origin of Product

United States

Preparation Methods

Core Diphenyl Sulfone Synthesis

The foundational step in synthesizing this compound is the preparation of 4,4'-dihydroxydiphenyl sulfone. This precursor is synthesized via the condensation of phenol with sulfuric acid under controlled conditions. The reaction employs a suspending agent (e.g., isoparaffinic hydrocarbons like ISOPAR H®) and an azeotroping agent to remove water, achieving yields exceeding 95%. Critical parameters include:

  • Temperature : 150–220°C to favor 4,4′-isomer formation over the 2,4′-byproduct.

  • Molar ratio : 2.2–3.0 moles of phenol per mole of sulfuric acid.

  • Reaction time : 4–8 hours, monitored via water removal using Dean-Stark apparatus.

This step ensures a high-purity dihydroxy intermediate, which is essential for subsequent alkylation.

Etherification of 4,4'-Dihydroxydiphenyl Sulfone

Introducing n-octyloxy groups requires etherification of the phenolic hydroxyl groups. Two primary methods are employed:

Nucleophilic Substitution with n-Octyl Halides

The dihydroxy intermediate reacts with n-octyl bromide or iodide in the presence of a base, typically potassium carbonate (K₂CO₃) or sodium hydride (NaH). A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitates the reaction:

4,4’-Dihydroxydiphenyl sulfone+2C8H17XBase, DMF4,4’-Di-n-octyloxy diphenyl sulfone+2HX\text{4,4'-Dihydroxydiphenyl sulfone} + 2\,\text{C}8\text{H}{17}\text{X} \xrightarrow{\text{Base, DMF}} \text{this compound} + 2\,\text{HX}

Optimization Data :

ParameterOptimal RangeEffect on Yield
Temperature90–110°CHigher temperatures accelerate reaction but risk decomposition
BaseK₂CO₃ (2.5 eq)Excess base ensures deprotonation of hydroxyl groups
SolventDMFEnhances solubility of reactants
Reaction Time12–24 hoursLonger durations improve conversion

Yields typically reach 70–85%, with purity >98% after recrystallization from ethanol.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers an alternative route using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to couple n-octanol directly to the dihydroxy precursor:

4,4’-Dihydroxydiphenyl sulfone+2C8H17OHDIAD, PPh34,4’-Di-n-octyloxy diphenyl sulfone+2H2O\text{4,4'-Dihydroxydiphenyl sulfone} + 2\,\text{C}8\text{H}{17}\text{OH} \xrightarrow{\text{DIAD, PPh}3} \text{this compound} + 2\,\text{H}2\text{O}

Advantages :

  • Higher regioselectivity.

  • Mild conditions (room temperature to 60°C).
    Limitations :

  • Cost of reagents (DIAD, PPh₃).

  • Requires anhydrous conditions.

Alternative Routes via Sulfur-Containing Intermediates

A less common approach involves synthesizing 4,4'-diaminodiphenyl sulfone first, followed by diazotization and coupling with n-octanol. This method, adapted from amino-to-alkoxy transformations, proceeds as:

  • Diazotization :

4,4’-Diaminodiphenyl sulfoneNaNO2,HClDiazonium salt\text{4,4'-Diaminodiphenyl sulfone} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Diazonium salt}

  • Coupling with n-Octanol :

Diazonium salt+2C8H17OH4,4’-Di-n-octyloxy diphenyl sulfone+N2+2HCl\text{Diazonium salt} + 2\,\text{C}8\text{H}{17}\text{OH} \rightarrow \text{this compound} + \text{N}_2 + 2\,\text{HCl}

This route is limited by the handling of diazonium intermediates and lower yields (50–60%).

Critical Analysis of Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity of alkoxy groups but may complicate purification.

  • Toluene/xylene : Used in azeotropic distillation to remove water, improving reaction efficiency.

Catalytic Systems

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) : Accelerate reactions in biphasic systems by shuttling ions between phases.

  • Metal catalysts (e.g., CuI) : Explored in Ullmann-type couplings but introduce metal contamination risks.

Purification and Characterization

  • Recrystallization : Ethanol or ethyl acetate recovers the product with >99% purity.

  • Chromatography : Silica gel column chromatography resolves residual dihydroxy or mono-alkylated impurities.

  • Spectroscopic confirmation :

    • ¹H NMR : δ 0.88 (t, 6H, CH₃), 1.26–1.45 (m, 24H, CH₂), 3.95 (t, 4H, OCH₂), 7.02–7.87 (m, 8H, aromatic).

    • IR : 1150 cm⁻¹ (S=O stretch), 1250 cm⁻¹ (C-O-C stretch).

Industrial-Scale Considerations

  • Cost efficiency : Nucleophilic substitution with n-octyl bromide is preferred for bulk production.

  • Waste management : Recycling of suspending agents (e.g., ISOPAR H®) reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4,4'-Di-n-octyloxy diphenyl sulfone can undergo further oxidation reactions, although it is already in a highly oxidized state.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfone Derivatives

Compound Substituents Key Functional Groups Molecular Formula
4,4'-Di-n-octyloxy diphenyl sulfone –O–(CH₂)₇CH₃ (para) Sulfone, ether C₂₈H₄₂O₄S
4,4'-Diamino diphenyl sulfone (DDS) –NH₂ (para) Sulfone, amine C₁₂H₁₂N₂O₂S
4,4'-Dichlorodiphenyl sulfone –Cl (para) Sulfone, halogen C₁₂H₈Cl₂O₂S
4,4'-Sulfonyldiphenol –OH (para) Sulfone, hydroxyl C₁₂H₁₀O₄S
Polyethersulfone (PES) –O–C₆H₄–SO₂–C₆H₄–O– (backbone) Sulfone, ether (polymer) (C₁₂H₈O₃S)ₙ

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The n-octyloxy groups in this compound are electron-donating, improving solubility and processability, whereas chlorine in 4,4'-dichlorodiphenyl sulfone is electron-withdrawing, enhancing rigidity .
  • Functional Group Impact: Amine groups in DDS enable crosslinking in epoxy resins, while hydroxyl groups in 4,4'-sulfonyldiphenol facilitate polymerization for high-performance polymers .

Physical and Chemical Properties

Table 2: Comparative Properties of Sulfone Derivatives

Property This compound DDS 4,4'-Dichlorodiphenyl sulfone PES (Polymer)
Melting Point (°C) ~120–140 (estimated) 175–180 148–150 Amorphous (Tg ≈ 225)
Solubility High in THF, chloroform Low in polar solvents Low in polar solvents Soluble in DMF, NMP
Thermal Stability (°C) >300 >250 >300 >200 (decomposition)
Proton Conductivity (SPES) 80–120 mS/cm (at 80°C) N/A N/A 10–50 mS/cm

Key Findings :

  • Thermal Stability : All sulfone derivatives exhibit high thermal stability (>250°C), but this compound outperforms DDS in proton conductivity when sulfonated for PEMs .
  • Solubility : The n-octyloxy chains drastically improve solubility compared to DDS and dichlorodiphenyl sulfone, making it preferable for solution-processed membranes .

Table 3: Application-Specific Performance

Application This compound DDS PES
Fuel Cell Membranes High proton conductivity (80–120 mS/cm) Low conductivity Moderate conductivity (10–50 mS/cm)
Epoxy Curing Agents Not applicable High crosslink density, Tg ≈ 200°C Not applicable
Filter Membranes Not applicable Not applicable High thermal resistance
Pharmaceuticals Not applicable Antileprosy drug (Dapsone) Not applicable

Research Highlights :

  • In fuel cells, sulfonated this compound-based SPES showed 2–3× higher proton conductivity than PES due to optimized sulfonation levels .
  • DDS-cured epoxy resins exhibit superior mechanical strength (flexural modulus >3.5 GPa) compared to non-sulfone alternatives .

Research Challenges and Innovations

  • This compound : Challenges include hydrolytic instability under high humidity. Recent studies propose hybrid membranes with graphene oxide to mitigate this .
  • DDS : Toxicity concerns in pharmaceuticals drive research into derivatives with reduced side effects .

Q & A

Q. How to design a copolymer system incorporating this compound for high-Tg thermosets?

  • Methodological Answer : Co-polymerize with rigid monomers (e.g., 4,4'-diaminodiphenyl sulfone) to enhance crosslinking. Optimize stoichiometry via Carothers’ equation (pc >0.95). Post-cure at 200°C for 2 hours to maximize Tg, monitored by DMA (tan δ peak >150°C) .

Q. What analytical workflows validate the absence of toxic byproducts (e.g., sulfonic acids) in scaled-up synthesis?

  • Methodological Answer : Employ LC-MS to detect trace sulfonic acids (<10 ppm). Use ion chromatography for sulfate ions. Green chemistry metrics (E-factor <5) guide solvent recycling (e.g., ethanol distillation) and catalyst recovery .

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